molecular formula C9H11NOS B185113 3-Acetamidothioanisole CAS No. 2524-78-9

3-Acetamidothioanisole

Cat. No. B185113
CAS RN: 2524-78-9
M. Wt: 181.26 g/mol
InChI Key: DFRHNWNBWOIBRW-UHFFFAOYSA-N
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Description

3-Acetamidothioanisole is a chemical compound with the molecular formula C9H11NOS . It has a molecular weight of 181.26 and is often used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for 3-Acetamidothioanisole is 1S/C9H11NOS/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11) . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

3-Acetamidothioanisole is a light yellow liquid with a density of 1.14±0.1 g/cm3 . It has a predicted boiling point of 361.7±25.0 °C and a flash point of 172.6°C .

Scientific Research Applications

Mechanism of Action in Pain Relief and Fever Reduction

  • Cyclooxygenase Inhibition: Acetaminophen, a compound related to 3-Acetamidothioanisole, is known for its antipyretic and analgesic properties. It's suggested to work by inhibiting a variant of cyclooxygenase (COX), possibly COX-3, which is different from the COX-1 and COX-2 inhibited by traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Botting, 2000).

Development of Novel Therapeutic Agents

  • Lacosamide Isothiocyanate-Based Agents: Lacosamide, structurally related to 3-Acetamidothioanisole, is approved for treating partial-onset seizures. It's unique in its action, and its analogues with isothiocyanate groups are being investigated for potential uses in various central nervous system disorders (Park et al., 2009).

Histamine H3 Receptor Antagonists/Inverse Agonists

  • Treatment of CNS and Allergic Disorders: Histamine H3 receptor antagonists are being explored for treating central nervous system and allergic disorders. The receptor's involvement in neurotransmitter regulation suggests these antagonists could have therapeutic utility (Łażewska & Kieć‐Kononowicz, 2014).

Cellular Mechanisms of Acetaminophen

  • Role of Cyclo-oxygenase: Acetaminophen's effect on cyclo-oxygenase activity, particularly in the central nervous system, is a topic of ongoing research. The exact mechanism remains debated, with some suggesting it inhibits a distinct form of cyclo-oxygenase or impacts the enzyme's oxidation state (Lucas et al., 2005).

Clinical Trials and Drug Development

  • Randomized Clinical Studies: Clinical trials have been conducted on drugs structurally similar to 3-Acetamidothioanisole, examining their efficacy in various conditions, including attention-deficit hyperactivity disorder and sleep disorders. These studies highlight the diverse potential applications of these compounds in clinical settings (Weisler et al., 2012).

Alternative Mechanisms of Action

  • Inhibition of Lipolysis: In addition to COX inhibition, acetaminophen might impact lipolysis and mitochondrial function. This suggests alternative pathways through which it and related compounds like 3-Acetamidothioanisole could exert their effects (Bashir, Elegunde & Morgan, 2019).

Implications in Toxicity and Liver Injury

  • Reduction of Toxic Metabolite Formation: Understanding the mechanisms underlying the toxicity of acetaminophen, a related compound, can provide insights into the safety profiles of similar compounds like 3-Acetamidothioanisole. This includes exploring ways to reduce the formation of toxic metabolites (Hazai, Vereczkey & Monostory, 2002).

Safety And Hazards

3-Acetamidothioanisole is classified as an irritant . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation should be used when handling this compound .

properties

IUPAC Name

N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRHNWNBWOIBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879519
Record name ACETAMIDE, N-[3-(METHYLTHIO)PHENYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamidothioanisole

CAS RN

2524-78-9
Record name N-[3-(Methylthio)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2524-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2524-78-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157358
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ACETAMIDE, N-[3-(METHYLTHIO)PHENYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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